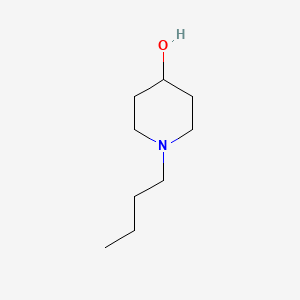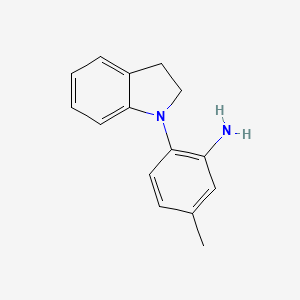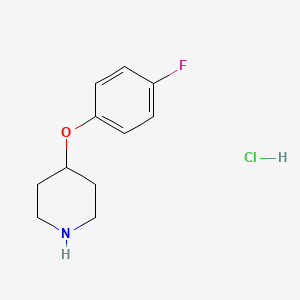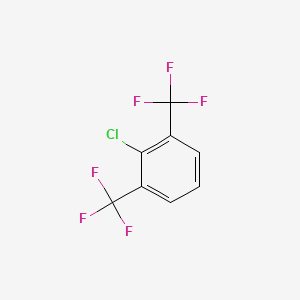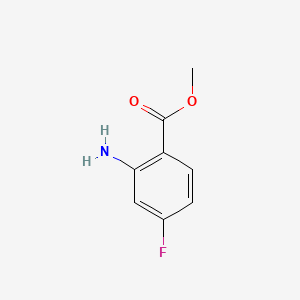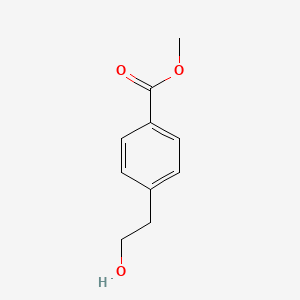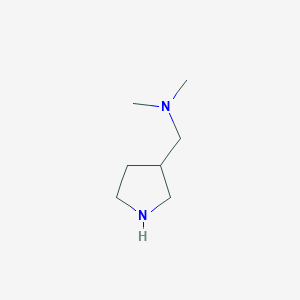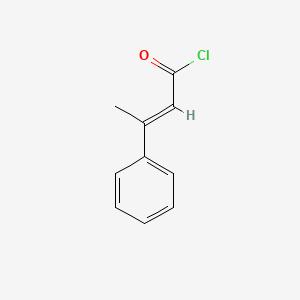
(E)-3-phenylbut-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-phenylbut-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO It is characterized by a chloro group attached to a butenal chain, which is further substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: (E)-3-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-2-butenal with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of 1-chloro-3-phenyl-2-butenal often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: (E)-3-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-phenylbut-2-enoyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-chloro-3-phenyl-2-butenal exerts its effects involves interactions with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group provides stability and influences the compound’s reactivity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
相似化合物的比较
1-Chloro-3-phenyl-2-propenal: Similar structure but with a different position of the double bond.
3-Phenyl-2-butenal: Lacks the chloro group, affecting its reactivity and applications.
1-Chloro-2-phenyl-2-butenal: Different position of the chloro group, leading to variations in chemical behavior.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
(E)-3-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
InChI 键 |
LHHGHDLKIQTTRT-BQYQJAHWSA-N |
手性 SMILES |
C/C(=C\C(=O)Cl)/C1=CC=CC=C1 |
规范 SMILES |
CC(=CC(=O)Cl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane](/img/structure/B1317660.png)

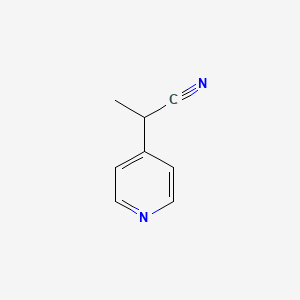

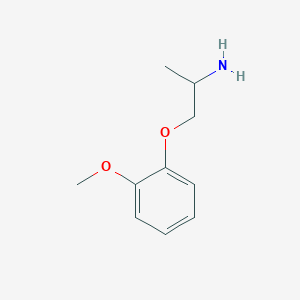
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)
